molecular formula C18H17N5O4S2 B11589503 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B11589503
M. Wt: 431.5 g/mol
InChI Key: HZVOGRKTJRTPOL-UHFFFAOYSA-N
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Description

2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also contains a sulfanyl group and a sulfamoylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps. One common method involves the condensation of 2-thiouracil with an appropriate phenyl acetamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is unique due to the presence of both sulfanyl and sulfamoyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for various applications compared to similar compounds.

Properties

Molecular Formula

C18H17N5O4S2

Molecular Weight

431.5 g/mol

IUPAC Name

2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C18H17N5O4S2/c19-15-10-16(24)22-18(23(15)13-4-2-1-3-5-13)28-11-17(25)21-12-6-8-14(9-7-12)29(20,26)27/h1-10H,11,19H2,(H,21,25)(H2,20,26,27)

InChI Key

HZVOGRKTJRTPOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)N

Origin of Product

United States

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